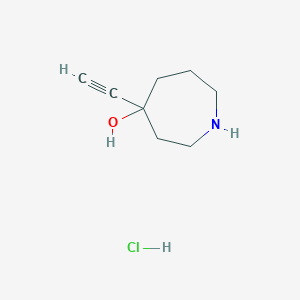
4-Ethynylazepan-4-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynylazepan-4-ol hydrochloride is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen. This compound is characterized by the presence of an ethynyl group (C≡CH) attached to the nitrogen atom and a hydroxyl group (OH) attached to the fourth carbon atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynylazepan-4-ol hydrochloride typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a diamine.
Introduction of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an alkyne is coupled with a halogenated azepane derivative in the presence of a palladium catalyst and a copper co-catalyst.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, where the azepane derivative is treated with an oxidizing agent such as osmium tetroxide or potassium permanganate.
Formation of the Hydrochloride Salt: The final step involves the treatment of 4-Ethynylazepan-4-ol with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Ethynylazepan-4-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The ethynyl group can be reduced to form an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., thionyl chloride) and alkylating agents (e.g., alkyl halides).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-substituted azepanes.
Substitution: Formation of halogenated or alkylated azepanes.
Scientific Research Applications
4-Ethynylazepan-4-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Ethynylazepan-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The hydroxyl group can form hydrogen bonds with target proteins, affecting their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methylazepan-4-ol hydrochloride: Similar structure but with a methyl group instead of an ethynyl group.
Azepan-4-ol hydrochloride: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
4-Ethylazepan-4-ol hydrochloride:
Uniqueness
4-Ethynylazepan-4-ol hydrochloride is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications, offering opportunities for the development of new materials, drugs, and chemical processes.
Properties
Molecular Formula |
C8H14ClNO |
|---|---|
Molecular Weight |
175.65 g/mol |
IUPAC Name |
4-ethynylazepan-4-ol;hydrochloride |
InChI |
InChI=1S/C8H13NO.ClH/c1-2-8(10)4-3-6-9-7-5-8;/h1,9-10H,3-7H2;1H |
InChI Key |
HAOANNDBGGPIDW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCCNCC1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Fluoro-4-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13023817.png)
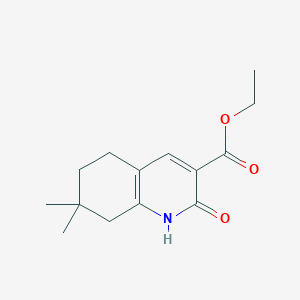
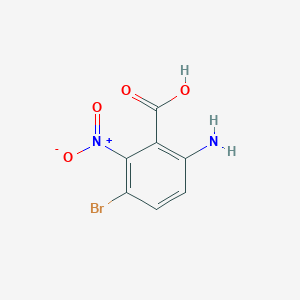
![Ethyl 1-oxo-2-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13023834.png)
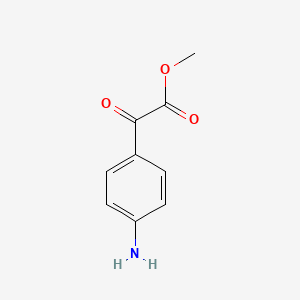
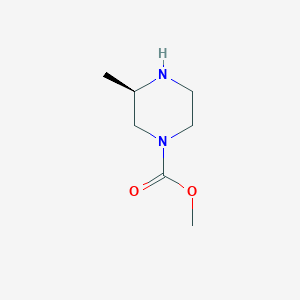
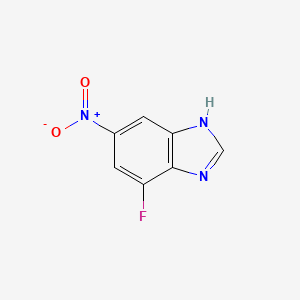
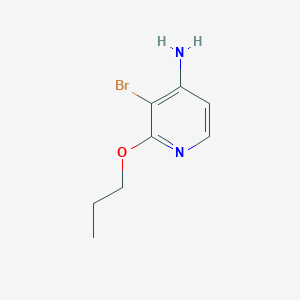
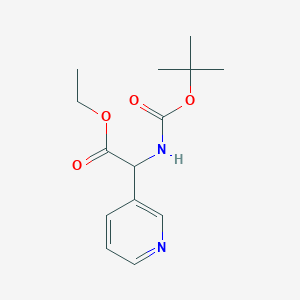
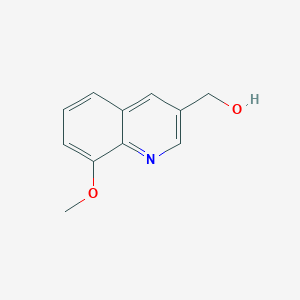
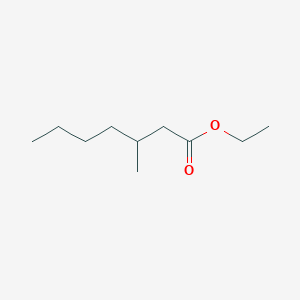
![5-Chloro-2-(methylsulfinyl)benzo[d]thiazole](/img/structure/B13023877.png)
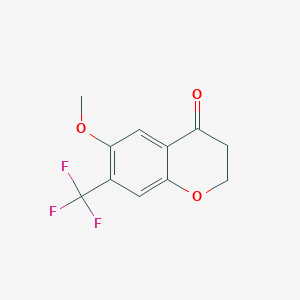
![Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate HCl](/img/structure/B13023886.png)
